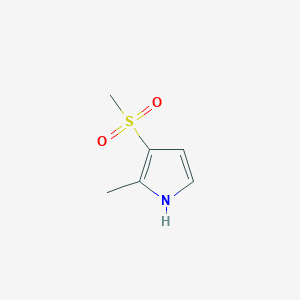
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico es un derivado de pirazol fluorado. Este compuesto es de interés debido a su estructura química única, que incluye tanto sustituyentes difluorometoxi como fluoro. Estas características lo convierten en un compuesto valioso en diversos campos de investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta común implica la difluorometilación de un precursor de pirazol adecuado, seguida de reacciones de fluoración y carboxilación. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y agentes fluorantes como el trifluoruro de dietilaminosulfuro (DAST).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones fluoradas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Investigado por su potencial como molécula bioactiva en el descubrimiento de fármacos.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades donde se sabe que los compuestos fluorados son efectivos.
Industria: Utilizado en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico implica su interacción con objetivos moleculares específicos. Los grupos difluorometoxi y fluoro mejoran su afinidad de unión a estos objetivos, que pueden incluir enzimas y receptores involucrados en diversas vías biológicas. Las vías y objetivos exactos pueden variar dependiendo de la aplicación específica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
5-Fluorouracilo: Un conocido compuesto fluorado utilizado en el tratamiento del cáncer.
Cetonas difluorometiladas: Utilizadas como bloques de construcción en la síntesis orgánica.
Pirazoles fluorados: Una clase de compuestos con diversas aplicaciones en química medicinal.
Unicidad
El ácido 5-(difluorometoxi)-4-fluoro-1-metil-1H-pirazol-3-carboxílico es único debido a su combinación de sustituyentes difluorometoxi y fluoro, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, ofreciendo ventajas sobre otros compuestos similares en términos de reactividad y especificidad.
Propiedades
Fórmula molecular |
C6H5F3N2O3 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) |
Clave InChI |
KHYUSLLRKOSDCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(=O)O)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



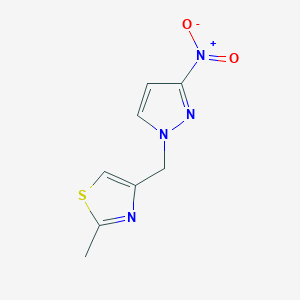
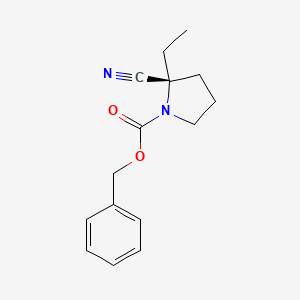
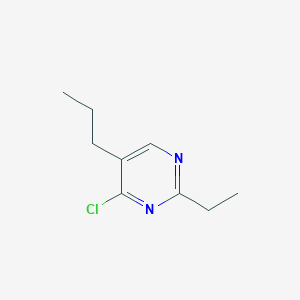


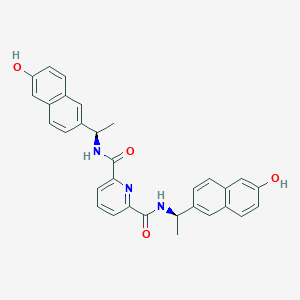
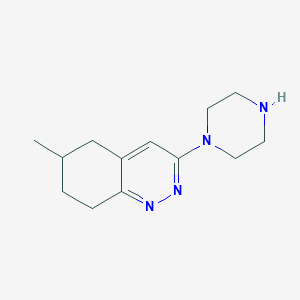
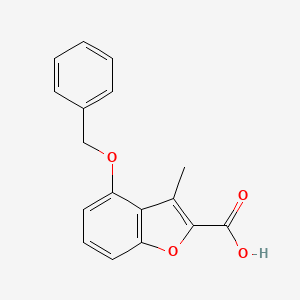
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


